

An In-Depth Technical Guide to Propargyl-PEG3-CH₂COOH

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Compound of Interest

Compound Name: Propargyl-PEG3-CH₂COOH

Cat. No.: B610243

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and applications of **Propargyl-PEG3-CH₂COOH**, a heterobifunctional linker critical in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Properties

Propargyl-PEG3-CH₂COOH is a polyethylene glycol (PEG)-based linker molecule. Its structure is characterized by three key functional components: a terminal propargyl group (an alkyne), a flexible triethylene glycol (PEG3) spacer, and a terminal carboxylic acid group. This trifecta of functionalities imparts unique characteristics that are highly valued in the synthesis of complex biomolecules.

The propargyl group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific conjugation to molecules containing an azide group.^[1] The PEG3 spacer enhances the solubility and flexibility of the resulting conjugate, which can be crucial for biological applications.^[2] The carboxylic acid provides a versatile point of attachment for primary amines through amide bond formation, a common linkage in bioconjugation.^[3]

Physicochemical and Technical Data

A summary of the key quantitative data for **Propargyl-PEG3-CH₂COOH** is presented in the table below for easy reference and comparison.

Property	Value	Reference
IUPAC Name	3,6,9,12-tetraoxapentadec-14-ynoic acid	
CAS Number	1694731-93-5	
Molecular Formula	C ₁₁ H ₁₈ O ₆	
Molecular Weight	246.26 g/mol	N/A
Purity	Typically ≥98%	
Appearance	Liquid	[2]
Storage Temperature	-20°C	[2][4]
Solubility	Soluble in Water, DMSO, DCM, DMF	[4]

Key Applications in Drug Development

The unique heterobifunctional nature of **Propargyl-PEG3-CH₂COOH** makes it a valuable tool in the development of novel therapeutics. Its primary application lies in the construction of PROTACs.[1][5] PROTACs are innovative molecules designed to hijack the body's own cellular machinery to selectively degrade target proteins associated with disease.[6]

This linker is also utilized in other bioconjugation applications, such as the synthesis of antibody-drug conjugates (ADCs) and the modification of biomolecules for various research purposes.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments involving **Propargyl-PEG3-CH₂COOH**.

Protocol 1: General Procedure for PROTAC Synthesis

This protocol outlines a two-step synthesis of a PROTAC utilizing **Propargyl-PEG3-CH₂COOH** as the linker. The first step involves the formation of an amide bond with the first ligand, followed by a click chemistry reaction to attach the second, azide-modified ligand.

Step 1: Amide Coupling

- Dissolve Ligand 1 (containing a primary amine, 1.0 equivalent) and **Propargyl-PEG3-CH₂COOH** (1.1 equivalents) in a suitable anhydrous solvent such as dimethylformamide (DMF).
- Add coupling reagents, for example, HATU (1.2 equivalents) and DIPEA (2.0 equivalents), to the solution.
- Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction using liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction by adding water and extract the product using an appropriate organic solvent.
- Purify the resulting intermediate by column chromatography.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Dissolve the purified intermediate from Step 1 (1.0 equivalent) and the azide-modified Ligand 2 (1.0 equivalent) in a suitable solvent system (e.g., a mixture of t-BuOH and water).
- In a separate vial, prepare a solution of a copper(I) source, such as copper(II) sulfate pentahydrate, and a reducing agent like sodium ascorbate. A ligand such as TBTA can be pre-mixed with the copper sulfate to stabilize the Cu(I) catalyst.
- Add the copper/ascorbate solution to the reaction mixture containing the linker-ligand intermediate and the second ligand.
- Stir the reaction at room temperature for 2-8 hours, monitoring its progress by LC-MS.
- Once the reaction is complete, dilute the mixture with water and extract the final PROTAC product.

- Purify the final PROTAC compound using preparative high-performance liquid chromatography (HPLC).
- Confirm the identity and purity of the purified PROTAC by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

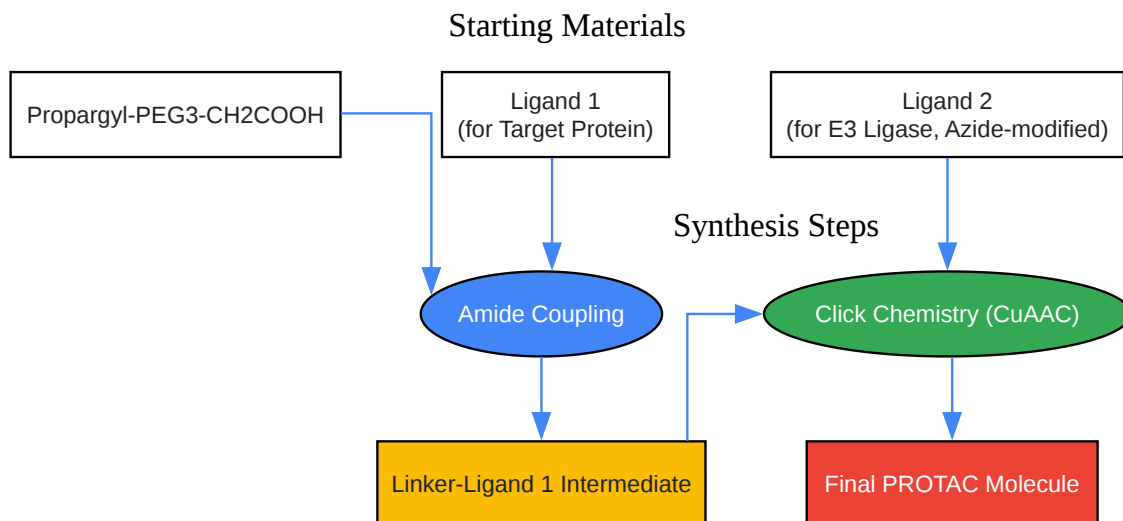
Protocol 2: General Click Chemistry Protocol

This protocol provides a general method for the copper-catalyzed click reaction between an alkyne-containing molecule, such as **Propargyl-PEG3-CH₂COOH**, and an azide-containing molecule.

- Dissolve the alkyne-containing molecule (1 equivalent) and the azide-containing molecule (1 equivalent) in a suitable solvent, such as DMSO or a mixture of water and a miscible organic solvent.
- Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
- Prepare a stock solution of copper(II) sulfate pentahydrate (e.g., 0.1 M in water).
- Add the sodium ascorbate solution to the reaction mixture (final concentration of 1-2 equivalents).
- Add the copper(II) sulfate solution to the reaction mixture (final concentration of 0.1-0.5 equivalents).
- If necessary, add a copper-stabilizing ligand like TBTA.
- Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours. Monitor by an appropriate method (e.g., TLC or LC-MS).
- Upon completion, the product can be isolated by precipitation, extraction, or chromatography.

Visualizations

Structure of Propargyl-PEG3-CH₂COOH



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